molecular formula C14H30 B1196613 2,3,5,8-Tetramethyldecane CAS No. 192823-15-7

2,3,5,8-Tetramethyldecane

Cat. No.: B1196613
CAS No.: 192823-15-7
M. Wt: 198.39 g/mol
InChI Key: XTIADNINQBIUNR-UHFFFAOYSA-N
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Description

2,3,5,8-Tetramethyldecane is an alkane that is a derivative of decane, substituted by methyl groups at positions 2, 3, 5, and 8 . It has a molecular formula of C14H30 . It has been observed as a metabolite in cancer metabolism .


Molecular Structure Analysis

The molecular structure of this compound consists of a decane backbone with methyl groups attached at the 2nd, 3rd, 5th, and 8th carbon atoms . The molecular weight is 198.388 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to have a molecular weight of 198.388 Da .

Scientific Research Applications

  • Tetramethyl-substituted compounds, such as 2,3,5,8-Tetramethyldecane, are studied for their potential in medicinal chemistry. For instance, tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes are explored for their antimalarial activity. These compounds are designed as metabolically stable analogues of certain prototypes, and their activity is influenced by the degree of substitution and steric hindrance around the core rings (McCullough et al., 2000).

  • In the field of materials science, Tetramethyldecane derivatives are used in the synthesis and characterization of various materials. For example, they play a role in the synthesis of polymers and polymer networks with specific topological features, influencing properties like polydispersity and branching (Gong and Gibson, 1997).

  • Tetramethyl compounds are also significant in the synthesis of complex metallic compounds. They are used in the preparation of metal complexes, contributing to the understanding of metal incorporation into macrocyclic ligands and the mechanisms underlying these processes (Canales and Zimmer, 1991).

  • Furthermore, tetramethyldecane-related compounds are relevant in the development of novel sensors and diagnostic tools. For instance, crown ether derivatives are designed and synthesized for use in potassium sensors, which have applications in clinical and biological settings (Lindner et al., 1990).

Mechanism of Action

The mechanism of action of 2,3,5,8-Tetramethyldecane is not specified in the search results. As a metabolite observed in cancer metabolism, it may play a role in metabolic processes within the body .

Future Directions

The future directions of research and applications involving 2,3,5,8-Tetramethyldecane are not specified in the search results. Given its presence as a metabolite in cancer metabolism, it may be of interest in biomedical research .

Properties

IUPAC Name

2,3,5,8-tetramethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-7-12(4)8-9-13(5)10-14(6)11(2)3/h11-14H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIADNINQBIUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)CC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337936
Record name 2,3,5,8-Tetramethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192823-15-7
Record name 2,3,5,8-Tetramethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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